

# Introduction: The Centrality of Amino-Imidazole Ribonucleotide (AIR)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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5'-Phosphoribosyl-5-aminoimidazole, commonly known as Amino-Imidazole Ribonucleotide (**AIR**), is a critical biochemical intermediate situated at a key metabolic crossroads.[1] Its primary and most conserved role is as the fifth intermediate in the de novo purine biosynthesis pathway, the universal process for building the purine rings of adenosine and guanosine nucleotides.[2] These nucleotides are fundamental to life, serving not only as the building blocks for DNA and RNA but also as the cell's primary energy currency (ATP), signaling molecules (GTP, cAMP), and components of essential cofactors (NAD<sup>+</sup>, FAD, Coenzyme A).[3]

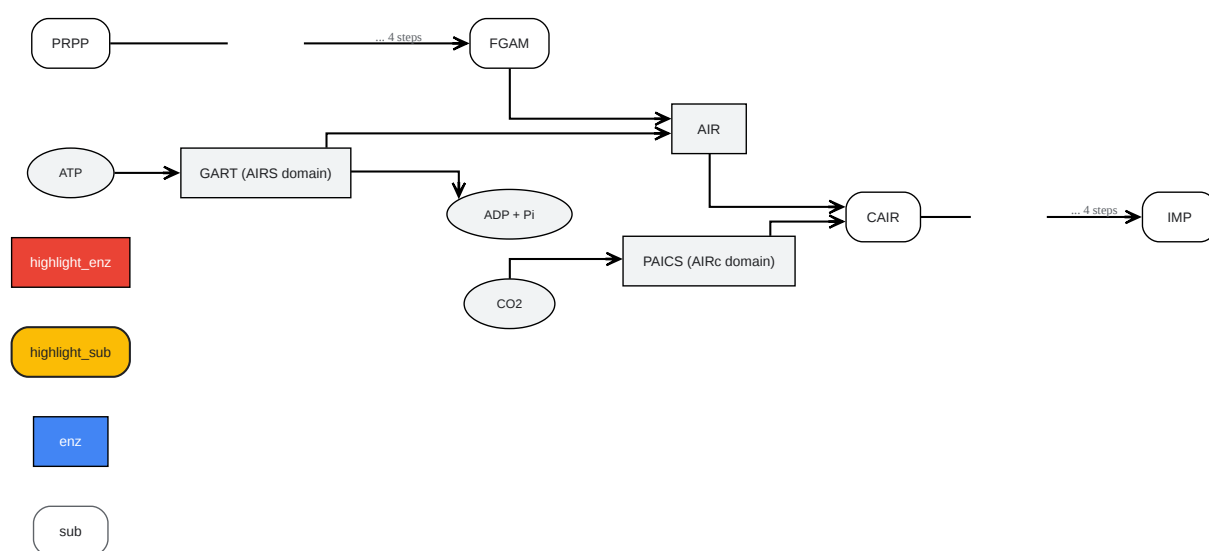
Beyond this central role, **AIR** and its derivatives are implicated in other vital pathways, including thiamine biosynthesis in lower organisms and the regulation of cellular energy homeostasis through the AMP-activated protein kinase (AMPK) signaling network.[2][3] This guide provides a detailed technical overview of **AIR**'s function, the enzymology of its synthesis and consumption, methodologies for its study, and its relevance as a target for drug development.

## Core Function: AIR in De Novo Purine Biosynthesis

The de novo synthesis of purines is a ten-step enzymatic pathway that constructs the inosine monophosphate (IMP) ring from basic precursors like glycine, aspartate, glutamine, CO<sub>2</sub>, and formate. **AIR** represents the first cyclic intermediate, the completed five-membered imidazole ring upon which the second six-membered ring will be built.

The synthesis of **AIR** is catalyzed by **AIR** synthetase (also known as phosphoribosylformylglycinamidine cyclo-ligase or PurM), which cyclizes its linear precursor, 5'-phosphoribosylformylglycinamidine (FGAM), in an ATP-dependent reaction.[4][5] Subsequently,

**AIR** is carboxylated by **AIR** carboxylase to form 5'-phosphoribosyl-4-carboxy-5-aminoimidazole (**CAIR**).<sup>[1]</sup> This carboxylation step is mechanistically divergent across different domains of life.



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Figure 1. Position of **AIR** in the human de novo purine pathway.

## Key Enzymes Metabolizing **AIR** in Humans

In humans, the enzymes responsible for the synthesis and consumption of **AIR** are large, multifunctional proteins. This organization is thought to facilitate substrate channeling and

improve metabolic efficiency.

## AIR Synthetase (AIRS)

The formation of **AIR** from FGAM is the fifth step in the pathway and is catalyzed by the **AIRS** domain of the Trifunctional Purine Biosynthetic Protein Adenosine-3 (GART). This protein also contains the activities for steps 2 (GARS) and 3 (GARTf) of the pathway.[6]

- Reaction:  $\text{FGAM} + \text{ATP} \rightarrow \text{AIR} + \text{ADP} + \text{Pi} + \text{H}^+$
- Mechanism: The reaction is an ATP-dependent intramolecular cyclization. ATP is hydrolyzed to activate the formyl oxygen of FGAM, facilitating a nucleophilic attack from the amino group to close the imidazole ring.[4]

## AIR Carboxylase (AIRc)

The carboxylation of **AIR** to **CAIR** is the sixth step and is catalyzed by the **AIRc** domain of the Bifunctional Purine Biosynthetic Protein PAICS.[7] This enzyme also catalyzes the subsequent seventh step (SAICAR synthetase) in its C-terminal domain.[2]

- Reaction:  $\text{AIR} + \text{CO}_2 \rightarrow \text{CAIR} + 2\text{H}^+$
- Mechanism: Unlike in bacteria, the human enzyme directly utilizes dissolved  $\text{CO}_2$ , not bicarbonate ( $\text{HCO}_3^-$ ), and does not require ATP for this step.[3][8] The reaction proceeds via a nucleophilic attack from the C4 position of the **AIR** imidazole ring on the carbon of  $\text{CO}_2$ . [9]

## Comparative Enzymology: Humans vs. Bacteria

A key difference between human and bacterial purine synthesis lies in the **AIR** carboxylation step, a distinction relevant for the development of selective antimicrobial agents.

- Humans/Animals: A single enzyme domain (**AIRc**, a Class II PurE) on the bifunctional PAICS protein directly carboxylates **AIR** using  $\text{CO}_2$ . [10]
- Bacteria/Plants/Yeast: This conversion requires two separate enzymes. First, PurK ( $\text{N}^5$ -**CAIR** synthetase) carboxylates **AIR** at the exocyclic amino group ( $\text{N}^5$ ) using bicarbonate ( $\text{HCO}_3^-$ )

in an ATP-dependent reaction to form N<sup>5</sup>-CAIR. Second, PurE (N<sup>5</sup>-CAIR mutase, a Class I PurE) isomerizes N<sup>5</sup>-CAIR to CAIR.[1]

Figure 2. Comparison of **AIR** carboxylation pathways.

## Quantitative Data Summary

Precise kinetic parameters ( $K_m$ ,  $k_{cat}$ ) for human enzymes are often determined under specific experimental conditions and can vary. However, mechanistic studies provide key quantitative and qualitative insights.

Enzyme Domain (Human Protein)	Substrates	Effector Molecules	Key Kinetic & Mechanistic Features
AIR Synthetase (in GART)	FGAM, ATP	-	The reaction is an irreversible, ATP-dependent cyclization. It follows a sequential mechanism where ATP binds first.[4]
AIR Carboxylase (in PAICS)	AIR, CO <sub>2</sub>	ATP-independent	The human enzyme directly uses CO <sub>2</sub> . The bifunctional nature of PAICS is thought to facilitate substrate channeling from the AIRc active site to the SAICARs active site. [2][7][9]

## Experimental Protocols

Studying the enzymes that metabolize **AIR** is crucial for understanding purine biosynthesis and for screening potential inhibitors. A common method is a continuous coupled spectrophotometric assay.

## Protocol: Coupled Spectrophotometric Assay for AIR Carboxylase Activity

This assay measures the activity of **AIR** carboxylase by coupling the consumption of bicarbonate to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. This method is adapted from general assays for decarboxylases.

### Principle:

- Reaction 1 (Target): **AIR** +  $\text{HCO}_3^- \rightarrow \text{CAIR}$  (Note: This assay uses bicarbonate and relies on the non-enzymatic equilibrium with  $\text{CO}_2$  for the human enzyme, or it can be used directly for bacterial PurK/PurE systems).
- Reaction 2 (Coupling): The consumption of bicarbonate is replenished by carbonic anhydrase from  $\text{CO}_2$ . The overall change in  $\text{CO}_2$ /bicarbonate is measured by coupling it to the PEP carboxylase and malate dehydrogenase system.
- Reaction 3 (Sensing): Phosphoenolpyruvate (PEP) +  $\text{HCO}_3^- \rightarrow \text{Oxaloacetate} + \text{Pi}$  (catalyzed by PEP Carboxylase).
- Reaction 4 (Reporting): Oxaloacetate + NADH +  $\text{H}^+ \rightarrow \text{Malate} + \text{NAD}^+$  (catalyzed by Malate Dehydrogenase).

The rate of NADH oxidation (decrease in  $A_{340}$ ) is directly proportional to the rate of **AIR** carboxylation.

### Reagents & Buffers:

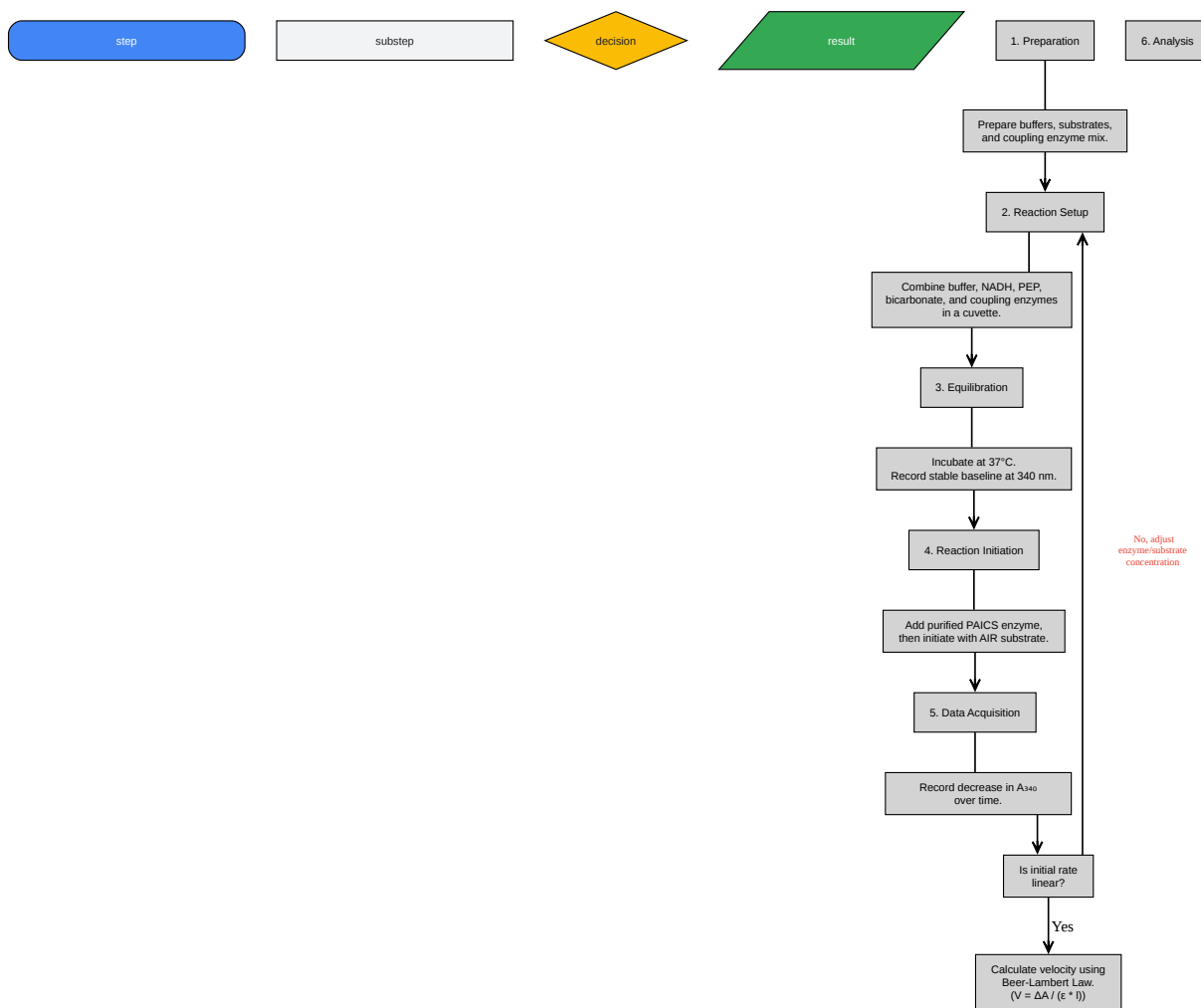
- Assay Buffer: 100 mM HEPES, pH 7.5, 10 mM  $\text{MgCl}_2$ , 5 mM KCl.
- Substrate Stock: 10 mM **AIR** in water (store at  $-80^\circ\text{C}$ ).
- Coupling Enzyme Mix: In Assay Buffer, containing:
  - 20 U/mL Malate Dehydrogenase (MDH)
  - 10 U/mL PEP Carboxylase (PEPC)

- Reaction Mix Components:
  - 200 mM Sodium Bicarbonate ( $\text{NaHCO}_3$ )
  - 100 mM Phosphoenolpyruvate (PEP)
  - 10 mM NADH
- Purified Enzyme: Purified recombinant human PAICS.

Procedure:

- Set up a UV/Vis spectrophotometer to read absorbance at 340 nm at a controlled temperature (e.g., 37°C).
- In a 1 mL quartz cuvette, prepare the reaction mixture by adding:
  - 800  $\mu\text{L}$  Assay Buffer
  - 50  $\mu\text{L}$  Coupling Enzyme Mix
  - 10  $\mu\text{L}$  of 10 mM NADH
  - 20  $\mu\text{L}$  of 100 mM PEP
  - 10  $\mu\text{L}$  of 200 mM  $\text{NaHCO}_3$
- Mix by gentle inversion and incubate in the spectrophotometer for 5 minutes to establish a stable baseline.
- Initiate the reaction by adding 10-50  $\mu\text{L}$  of purified PAICS enzyme. Monitor the background rate of NADH oxidation.
- Start the specific reaction by adding 10  $\mu\text{L}$  of 10 mM **AIR** substrate.
- Immediately begin recording the decrease in absorbance at 340 nm for 5-10 minutes.
- Calculate the initial reaction velocity from the linear portion of the curve using the Beer-Lambert law ( $\epsilon$  for NADH at 340 nm is  $6220 \text{ M}^{-1}\text{cm}^{-1}$ ).

- Perform control experiments without **AIR** or without the PAICS enzyme to subtract any background rates of NADH oxidation.



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Figure 3. Workflow for a coupled spectrophotometric enzyme assay.

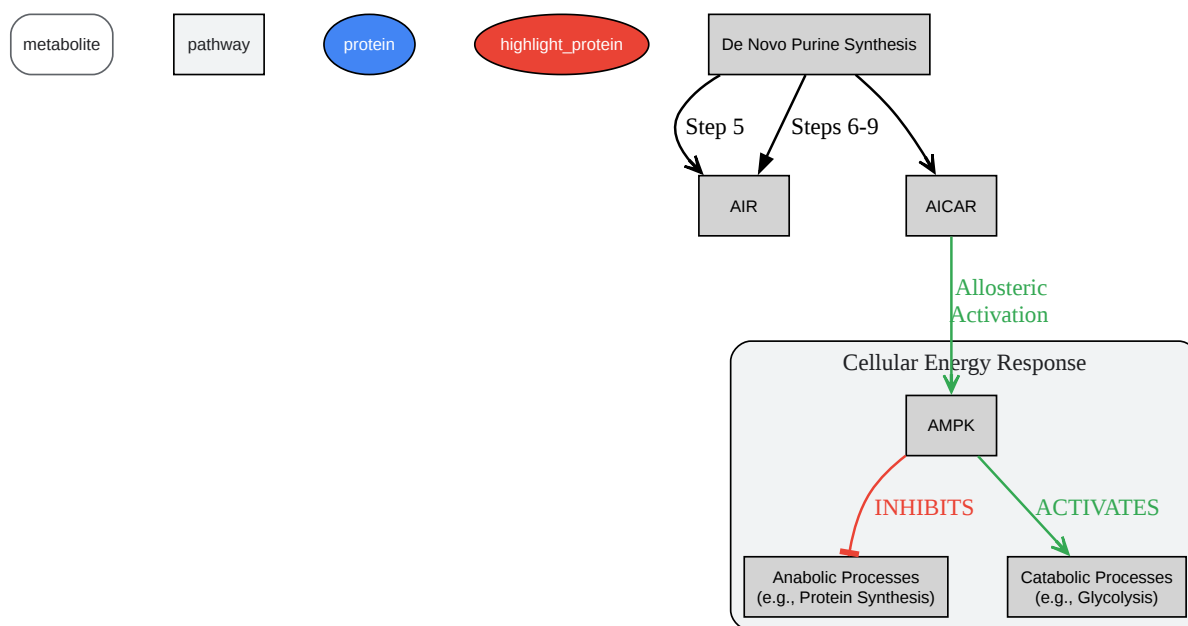
## Regulatory Significance and Therapeutic Potential

While **AIR**'s primary role is structural, its metabolic context is highly regulated and therapeutically relevant. The purine pathway is tightly controlled by feedback inhibition from its end products (AMP, GMP, IMP).

Furthermore, the pathway intermediate 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which is produced from an intermediate derived from **CAIR**, plays a critical role in cellular energy sensing. AICAR is structurally similar to adenosine monophosphate (AMP) and acts as an allosteric activator of AMP-activated protein kinase (AMPK).[3] Activation of AMPK signals a low-energy state, subsequently inhibiting anabolic processes (like protein and fatty acid synthesis) and activating catabolic processes (like glycolysis and fatty acid oxidation) to restore ATP levels. This link places the de novo purine pathway, and by extension **AIR** metabolism, at the heart of cellular energy regulation.

Because cancer cells have high proliferative rates, they are heavily dependent on the de novo purine pathway for a constant supply of nucleotides.[6] This makes enzymes in the pathway, including GART and PAICS, attractive targets for anticancer drug development. Inhibiting these enzymes could selectively starve cancer cells of the building blocks needed for DNA replication and growth.





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- To cite this document: BenchChem. [Introduction: The Centrality of Amino-Imidazole Ribonucleotide (AIR)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b040264#function-of-amino-imidazole-ribonucleotide-in-cellular-metabolism]

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